molecular formula C12H8N2O2 B1211545 1-Nitro-9H-carbazole CAS No. 31438-22-9

1-Nitro-9H-carbazole

Cat. No. B1211545
CAS RN: 31438-22-9
M. Wt: 212.2 g/mol
InChI Key: VYOKOQDVBBWPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Nitro-9H-carbazole can involve various chemical reactions, including nitration processes that introduce the nitro group into the carbazole ring. For instance, nitration of carbazole derivatives has been studied to yield this compound among other isomers, depending on the reaction conditions and the substituents already present on the carbazole nucleus (Kyzioł & Daszkiewicz, 1984). This demonstrates the complexity and versatility of synthetic routes available for modifying carbazole structures.

Molecular Structure Analysis

The molecular structure of this compound has been determined through crystallographic studies, revealing that the nitro group is slightly tilted with respect to the carbazole moiety, creating a non-planar structure. The molecules in the crystal form are connected via pairs of N-H⋯O hydrogen bonds into dimers, which then arrange into layers parallel to a specific plane (Kautny & Stöger, 2013). This structural information is crucial for understanding the chemical behavior and reactivity of the compound.

Scientific Research Applications

Synthesis of Anion Receptors and Conducting Polymers

1-Nitro-9H-carbazole serves as a precursor for synthesizing 1,8-diamino-9H-carbazole. This derivative plays a crucial role in the creation of anion receptors and conducting polymers, demonstrating its significance in materials science. The synthesis process involves a palladium-catalyzed reduction and hydrodechlorination of 3,6-dichloro-1,8-dinitrocarbazole, highlighting its utility in complex chemical transformations (Chmielewski, 2010).

Investigation of Molecular Structures and Electron Delocalization

Detailed studies of the crystal structures of various carbazole derivatives, including this compound, provide insights into their molecular geometry and electron delocalization. These studies are crucial for understanding the properties of carbazole derivatives in solid states and their interactions at the molecular level (Gajda et al., 2014).

Anti-HIV Activity

Some derivatives of 9H-carbazole, specifically chloro-1,4-dimethyl-9H-carbazoles, have shown potential in the development of anti-HIV drugs. This highlights the role of this compound derivatives in pharmacological research, especially in the context of viral infections (Saturnino et al., 2018).

Fluorescent and Thermoresponsive Polymers

Carbazole derivatives are used in the creation of fluorescent and thermoresponsive polymers. These polymers have applications in various fields like materials science and sensing technologies. The incorporation of 9H-carbazole units into these polymers endows them with unique optical and thermal properties (Lessard et al., 2012).

Electropolymerization and Capacitive Behavior

The study of electropolymerization of 9H-carbazole derivatives provides insights into their applications in electrochemical devices. The capacitive behavior of these polymers, as observed in different electrodes, is significant for developing advanced materials in electronics (Ates & Uludağ, 2011).

Antimicrobial Activities

9H-carbazole derivatives have been explored for their antimicrobial properties. This research is vital in the search for new compounds with potential therapeutic applications against various microorganisms (Salih et al., 2016).

Applications in Organic Electronics

The photophysical properties of 9H-carbazole derivatives, particularly those with electron-withdrawing groups, are studied for their applications in organic electronics. These compounds exhibit significant shifts in absorption and emission spectra, making them suitable for use in organic light-emitting diodes (Kremser et al., 2008).

Mechanism of Action

Target of Action

1-Nitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . The primary targets of this compound are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets are involved in the metabolism of carbazole, a process that is essential for the functioning of various biological systems .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The nitro group in this compound is slightly tilted with respect to the carbazole moiety . This structural feature may influence the compound’s interaction with its targets .

Biochemical Pathways

Carbazole and its derivatives are known to have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties suggest that this compound may affect pathways related to these functions .

Result of Action

Carbazole derivatives are known to exhibit various biological activities, such as antitumor, antioxidative, anti-inflammatory, and antimutagenic behavior . They are also considered potential candidates for electronic applications, such as color displays, organic semiconductors, lasers, and solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, recent research on carbazole degraders from marine environments has led to the isolation of novel carbazole degraders with unique carbazole degradative genes and enzymes . This suggests that the action, efficacy, and stability of this compound could be influenced by the specific environmental context in which it is present .

Future Directions

Carbazole derivatives, including 1-Nitro-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . Future research may focus on exploring these applications further.

Biochemical Analysis

Biochemical Properties

1-Nitro-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with biomolecules, which can influence its reactivity and stability. The compound’s nitro group is slightly tilted with respect to the carbazole moiety, which affects its interaction with other molecules . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and its structural properties play a role in its interaction with cellular components . These effects are essential for understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function . Understanding these mechanisms is crucial for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound forms dimers through hydrogen bonding, which can affect its stability and reactivity . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that can influence its activity and function. These metabolic pathways are important for understanding how this compound is processed in the body and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for developing targeted delivery systems for this compound .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to localize to specific compartments or organelles can influence its activity and function. These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level .

properties

IUPAC Name

1-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKOQDVBBWPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953461
Record name 1-Nitro-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31438-22-9, 39925-48-9
Record name 1-Nitro-9H-carbazole
Source CAS Common Chemistry
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Record name 9H-Carbazole, 1-nitro-
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Record name 9H-Carbazole, 1(or 3)-nitro-
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Record name 31438-22-9
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Record name 1-Nitro-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 1-Nitro-9H-carbazole?

A: The crystal structure of this compound reveals key information about its molecular arrangement and interactions. [, ] The nitro group is slightly tilted relative to the carbazole plane. [] This subtle deviation from planarity can influence the molecule's electronic properties and interactions with other molecules. The crystal packing is characterized by dimers formed through pairs of N—H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in stabilizing the structure. [] These dimers further assemble into layers, providing insights into potential solid-state properties and reactivity. []

Q2: How does the nitro group substitution affect the aromaticity of the carbazole ring system in this compound?

A: Density Functional Theory (DFT) calculations, coupled with the Harmonic Oscillator Model of Aromaticity (HOMA) analysis, provide insights into the impact of the nitro group on the aromatic character of this compound. [] The nitro group, being electron-withdrawing, leads to a decrease in the HOMA index, indicating a reduction in the aromatic character of the substituted carbazole ring. [] This effect is more pronounced when the nitro group is directly attached to the five-membered pyrrole ring, suggesting a greater sensitivity of the pyrrole ring to electronic perturbations compared to the six-membered arene rings. [] Understanding these electronic effects is crucial for predicting reactivity and designing derivatives with tailored properties.

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